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Compound of Interest

Compound Name: 5-Bromoisoquinolin-8-amine

Cat. No.: B113246 Get Quote

An In-Depth Technical Guide to 5-Bromoisoquinolin-8-amine

This guide provides a comprehensive technical overview of 5-Bromoisoquinolin-8-amine, a

heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We

will delve into its physicochemical properties, spectral characteristics, synthesis, and reactivity,

offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics
5-Bromoisoquinolin-8-amine is a disubstituted isoquinoline derivative. The isoquinoline core,

a bicyclic aromatic heterocycle, is functionalized with a bromine atom at the C5 position and an

amino group at the C8 position. This specific arrangement of functional groups imparts a

unique electronic and steric profile, making it a valuable and versatile building block in the

synthesis of complex molecules.[1][2]

IUPAC Name: 5-Bromoisoquinolin-8-amine

Molecular Formula: C₉H₇BrN₂

Molecular Weight: 223.07 g/mol [3]

CAS Number: 165527-56-2

The structure combines an electron-withdrawing bromine atom with an electron-donating amino

group on the same aromatic ring, which modulates the reactivity of the isoquinoline system.
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The amino group can act as a hydrogen bond donor, while the heterocyclic nitrogen atom is a

hydrogen bond acceptor, influencing solubility and interactions with biological targets.[1]

Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application

in experimental settings. Below is a summary of the key physicochemical data for 5-
Bromoisoquinolin-8-amine and its direct precursor, 5-bromo-8-nitroisoquinoline.

Property
5-
Bromoisoquinolin-
8-amine

5-Bromo-8-
nitroisoquinoline
(Precursor)

Reference

Molecular Weight 223.07 g/mol 253.05 g/mol [3]

Exact Mass 221.97926 Da 251.94833 Da [3]

Melting Point

Not explicitly reported;

likely a solid at room

temperature.

137-139 °C [4]

Boiling Point
Data not available;

expected to be high.
Data not available.

XLogP3 2.6 2.8 (Estimated) [3]

Appearance

Data not available;

likely a crystalline

solid.

Light yellow needles [5]

Solubility

Expected to have

moderate solubility in

polar organic solvents.

[1]

Soluble in

dichloromethane,

ethyl acetate.

[4]

Synthesis Pathway and Experimental Protocol
The synthesis of 5-Bromoisoquinolin-8-amine is a well-established multi-step process

commencing from isoquinoline. The causality behind this specific pathway is rooted in the

directing effects of substituents on the isoquinoline ring during electrophilic substitution.
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Synthesis Workflow Diagram

Isoquinoline H₂SO₄, NBS
-22 to -18 °C 5-Bromoisoquinoline KNO₃, H₂SO₄

Room Temp. 5-Bromo-8-nitroisoquinoline Reduction
(e.g., Pd/C, H₂ or SnCl₂, HCl) 5-Bromoisoquinolin-8-amine

Click to download full resolution via product page

Caption: Multi-step synthesis of 5-Bromoisoquinolin-8-amine from isoquinoline.

Step-by-Step Synthesis Protocol
This protocol describes the reduction of the immediate precursor, 5-bromo-8-nitroisoquinoline,

to the target amine. The synthesis of the precursor is detailed in Organic Syntheses.[4]

Objective: To synthesize 5-Bromoisoquinolin-8-amine via the reduction of 5-bromo-8-

nitroisoquinoline.

Materials:

5-bromo-8-nitroisoquinoline

Palladium on carbon (10% Pd/C)

Ethanol or Ethyl Acetate (solvent)

Hydrogen gas (H₂) source with balloon or hydrogenation apparatus

Celite

Rotary evaporator

Filtration apparatus

Procedure:

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 5-bromo-8-

nitroisoquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
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Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the

solution under an inert atmosphere (e.g., nitrogen or argon).

Scientist's Note: Pd/C is pyrophoric and must be handled with care, especially when dry.

Wetting the catalyst with a small amount of solvent before addition can mitigate this risk.

Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive

pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction

progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS) until the starting material is fully consumed.

Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas

to remove excess hydrogen.

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium

catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the

product.

Trustworthiness Check: The Celite filtration is a critical self-validating step. A dark filtrate

indicates incomplete removal of the palladium catalyst, which can interfere with

subsequent reactions. The filter cake should be kept wet with solvent to prevent ignition of

the catalyst upon exposure to air.

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield

the crude 5-Bromoisoquinolin-8-amine.

Purification: The crude product can be purified by recrystallization or column chromatography

if necessary to achieve the desired purity for subsequent applications.

Chemical Reactivity and Synthetic Utility
5-Bromoisoquinolin-8-amine is a versatile synthetic intermediate due to its distinct functional

groups. Its reactivity can be leveraged to construct a diverse array of more complex molecules.

[4]
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Key Reactivity Pathways Diagram

Reactions at the Amino Group Reactions at the Bromo Group

5-Bromoisoquinolin-8-amine

N-Acylation
(Amide Formation)

RCOCl, base

N-Alkylation

R-X, base

Diazotization
(Sandmeyer-type reactions)

NaNO₂, HCl

Suzuki Coupling
(C-C bond formation)

Ar-B(OH)₂, Pd catalyst

Buchwald-Hartwig
(C-N bond formation)

R₂NH, Pd catalyst

Heck Coupling
(C-C bond formation)

Alkene, Pd catalyst

Click to download full resolution via product page

Caption: Key reactivity pathways for 5-Bromoisoquinolin-8-amine.

Amino Group Reactivity: The primary aromatic amine at the C8 position is a versatile

functional handle. It readily undergoes N-acylation with acyl chlorides or anhydrides to form

amides, and N-alkylation with alkyl halides. Furthermore, it can be converted into a

diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a

wide range of substituents (e.g., -OH, -CN, -X).[6]

Aryl Bromide Reactivity: The bromine atom at the C5 position is strategically placed for

participation in transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of

modern organic synthesis, allowing for the formation of carbon-carbon (e.g., Suzuki, Heck,

Sonogashira couplings) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds.

[4] This capability allows for the modular assembly of complex molecular scaffolds, which is

highly valuable in drug discovery programs.[2]

Spectroscopic Characterization
Accurate structural elucidation is paramount. While a dedicated spectrum for 5-
Bromoisoquinolin-8-amine is not publicly available, its expected spectral properties can be

reliably predicted based on its structure and data from closely related analogues like 5-

bromoisoquinoline and 5-bromo-8-nitroisoquinoline.[4]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the

aromatic region (typically 7.0-9.5 ppm) corresponding to the protons on the isoquinoline

core. The amino group protons would likely appear as a broad singlet. The coupling patterns

(doublets, triplets) between adjacent protons would be key to confirming the substitution

pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine signals for the nine

unique carbon atoms in the molecule. The carbon atom attached to the bromine (C5) would

be shifted downfield, while the carbon attached to the amine (C8) would be shifted upfield

relative to the parent isoquinoline.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for

confirming the elemental composition. The mass spectrum would show a characteristic

isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio, which is

the definitive signature of a monobrominated compound. The fragmentation pattern would

likely involve the loss of Br and HCN from the isoquinoline core.

Applications in Drug Discovery and Medicinal
Chemistry
Bromoisoquinoline derivatives are recognized as crucial intermediates in the synthesis of a

wide range of pharmacologically active compounds.[5][7] The dual functionality of 5-
Bromoisoquinolin-8-amine makes it an exceptionally valuable building block.

Scaffold for Kinase Inhibitors: The isoquinoline core is a common scaffold in the design of

kinase inhibitors, which are a major class of drugs for treating cancer and inflammatory

diseases.[2] The amine and bromide groups on this molecule serve as orthogonal handles

for introducing substituents that can be tailored to bind to the active site of a specific kinase.

Probe and Ligand Synthesis: This compound can be used to synthesize molecular probes

and ligands for exploring biological systems. The bromine atom allows for late-stage

functionalization, including the introduction of reporter tags or radiolabels.

Safety, Handling, and Storage
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As a laboratory chemical, 5-Bromoisoquinolin-8-amine should be handled with appropriate

care.

Hazard Identification: While specific toxicity data is not available, related amino- and bromo-

aromatic compounds are often classified as harmful if swallowed and can cause skin and

serious eye irritation.[3][8] It is prudent to assume this compound may have similar hazards.

Recommended Handling: Handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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